3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a furan ring, and a thiophene ring. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications as a building block for more complex molecules .
The compound has been cataloged in various chemical databases, including PubChem and BenchChem, under the CAS Number 2097890-71-4. It is classified as an amide due to the presence of the amide functional group in its structure. The specific arrangement of its molecular components allows for unique reactivity and interaction profiles compared to similar compounds .
The synthesis of 3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide typically involves several multi-step organic reactions. A common synthetic route includes:
In industrial settings, these synthetic routes may be optimized to enhance yield and purity while minimizing costs and environmental impacts. Techniques such as continuous flow reactors and advanced purification methods are often employed .
The molecular formula for 3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide is . The InChI string for this compound is InChI=1S/C19H18BrNO2S/c20-17-5-2-1-4-14(17)7-8-19(22)21-12-16(15-9-11-24-13-15)18-6-3-10-23-18/h1-6,9-11,13,16H,7-8,12H2,(H,21,22) .
The compound has a molecular weight of approximately 396.32 g/mol. Its structural complexity arises from the combination of aromatic systems (bromophenyl, furan, and thiophene), which can influence its chemical behavior and interactions in biological systems.
The compound may undergo various chemical reactions typical for amides and aromatic compounds. These include:
Each reaction pathway can be influenced by factors such as temperature, solvent choice, and the presence of catalysts or reagents that facilitate desired transformations .
The mechanism of action for 3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide is likely dependent on its specific application in biological contexts. It may interact with particular molecular targets such as enzymes or receptors, thereby influencing cellular pathways and processes. This interaction could lead to various pharmacological effects that warrant further investigation .
The compound is expected to exhibit typical physical properties associated with organic compounds containing aromatic systems and heterocycles:
Chemical properties include reactivity patterns typical for amides and halogenated compounds:
Relevant data regarding these properties can be gathered from experimental studies or computational chemistry analyses .
3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide has several potential applications:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4